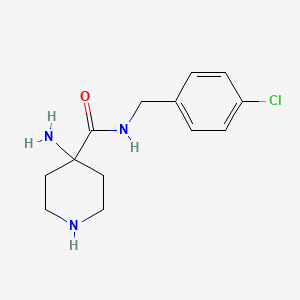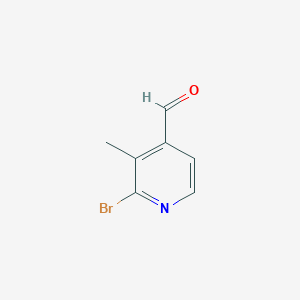
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chloro and methoxy group on the phenyl ring, and a carbothioamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide typically involves the reaction of 3-chloro-2-methoxyaniline with a suitable piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-2-methoxyphenyl)piperazine
- N-(3-Chloro-2-methoxyphenyl)thiourea
- N-(3-Chloro-2-methoxyphenyl)acetamide
Uniqueness
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13ClN2O3S |
|---|---|
Poids moléculaire |
312.77 g/mol |
Nom IUPAC |
N-(3-chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-11-7(14)3-2-4-8(11)16-13(20)10-9(17)5-6-15-12(10)18/h2-4,10H,5-6H2,1H3,(H,15,18)(H,16,20) |
Clé InChI |
OCRYACWKKCLQOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Cl)NC(=S)C2C(=O)CCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)










![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)

